Janthinocin A

説明

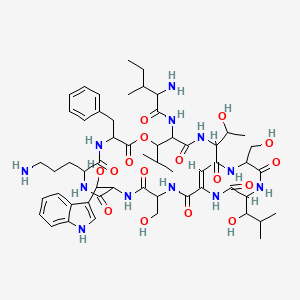

Janthinocin A is a nonribosomal peptide (NRP) antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum . It is classified as a peptide lactone with the molecular formula C₅₇H₈₄N₁₂O₁₆ and a molecular weight of 1193.34 g/mol (CAS No. 131086-52-7) . Structurally, it contains a β-hydroxytryptophan residue, which undergoes acid-catalyzed dehydration under mild acidic conditions to form Janthinocin C, a derivative with a Z-dehydrotryptophan moiety .

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and drug-resistant strains (e.g., methicillin-resistant S. aureus (MRSA)) . It also shows moderate activity against Gram-negative pathogens and weak antifungal properties .

特性

CAS番号 |

131086-52-7 |

|---|---|

分子式 |

C57H84N12O16 |

分子量 |

1193.3 g/mol |

IUPAC名 |

2-amino-N-[(15Z)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide |

InChI |

InChI=1S/C57H84N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10- |

InChIキー |

OLHPIHADOUWWTO-FWBDCHAOSA-N |

SMILES |

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |

異性体SMILES |

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |

正規SMILES |

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ile-cyclo-(beta-HL-Thr-Ser-beta-HL-delta-Abu-Ser-beta-hydroxy-Trp-Orn-Phe) isoleucyl-cyclo-(beta-hydroxyleucyl-threonyl-seryl-beta-hydroxyleucyl-2,3-dehydro-alpha-aminobutyric acid-seryl-beta-hydroxytryptophyl-ornithyl-phenylalanyl) janthinocin A |

製品の起源 |

United States |

類似化合物との比較

Janthinocin B and C

- Janthinocin B: Shares a similar lactone core with this compound but differs in hydroxylation or methylation patterns .

- Janthinocin C: Derived from this compound via acid-catalyzed dehydration of β-hydroxytryptophan to Z-dehydrotryptophan. This modification reduces antifungal activity but retains antibacterial efficacy .

| Compound | Molecular Formula | Key Structural Feature | Bioactivity |

|---|---|---|---|

| This compound | C₅₇H₈₄N₁₂O₁₆ | β-hydroxytryptophan residue | Strong anti-Gram(+), moderate anti-Gram(−) |

| Janthinocin C | C₅₇H₈₂N₁₂O₁₅ | Z-dehydrotryptophan moiety | Retained antibacterial, reduced antifungal |

Jagaricin

- Produced by Janthinobacterium sp., jagaricin is a cyclic lipopeptide with antifungal activity against Candida albicans. Unlike this compound, it lacks a β-hydroxytryptophan unit and instead features a lipid tail for membrane targeting .

Functional Analogues

Enacyloxin IIa

- A polyketide-nonribosomal peptide hybrid from Burkholderia sp., enacyloxin IIa inhibits protein synthesis by targeting elongation factor Tu (EF-Tu).

Teixobactin

- A recently discovered NRP from β-proteobacteria, teixobactin targets lipid II in cell wall biosynthesis. It shares this compound’s efficacy against MRSA but has a distinct thiazole-rich macrocyclic structure .

Key Research Findings and Gaps

Biosynthetic Flexibility: this compound’s β-hydroxytryptophan residue allows post-biosynthetic modifications (e.g., dehydration to Janthinocin C), a feature absent in jagaricin or enacyloxin IIa .

Antifungal Limitations: Despite structural similarities to jagaricin, this compound’s antifungal activity is weak, suggesting divergent evolutionary roles .

Gaps in Knowledge:

- Direct comparative studies on the pharmacokinetics and toxicity profiles of this compound and its analogues are lacking.

- The exact biosynthetic gene clusters (BGCs) governing β-hydroxytryptophan incorporation remain uncharacterized .

準備方法

Fermentation and Biosynthesis of Janthinocin A

Microbial Cultivation

This compound is synthesized via submerged fermentation of Janthinobacterium lividum. Optimal yields are achieved using nutrient-rich media, typically containing peptone, yeast extract, and glucose. Fermentations are conducted at 20–25°C under aerobic conditions for 6–10 days, with agitation rates of 150–200 rpm to ensure oxygenation. The production phase coincides with the stationary growth stage, during which secondary metabolites like this compound are secreted into the broth.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Condition |

|---|---|

| Temperature | 20–25°C |

| Agitation | 150–200 rpm |

| Duration | 6–10 days |

| Medium Composition | Peptone, yeast extract, glucose |

| Oxygenation | Aerobic |

Biosynthetic Pathway

This compound is a nonribosomal peptide synthetase (NRPS)-derived metabolite. Its structure includes rare amino acids such as erythro-β-hydroxy-D-leucine and β-hydroxytryptophan, which are incorporated via modular NRPS assembly lines. Gene clusters responsible for Janthinocin biosynthesis remain partially characterized, though homologs to known NRPS systems in related bacteria suggest a conserved mechanism for cyclization and lactone formation.

Extraction of this compound from Fermentation Broth

Primary Separation

Post-fermentation, the broth is centrifuged (10,000 rpm, 30 minutes) to separate biomass from the supernatant. This compound is predominantly extracellular but may adhere to cell pellets, necessitating methanol or acetone extraction of the biomass. The supernatant is subjected to liquid-liquid extraction using ethyl acetate, yielding a crude organic phase enriched with this compound.

Solvent Optimization

Methanol and ethyl acetate are preferred for their ability to solubilize this compound’s hydrophobic macrocyclic structure. Sequential extraction with chloroform, diethyl ether, and ethanol improves selectivity, as demonstrated in analogous protocols for Janthinocin B.

Table 2: Solvent Systems for this compound Extraction

| Solvent | Purpose | Yield (%) |

|---|---|---|

| Methanol | Biomass extraction | 60–70 |

| Ethyl acetate | Supernatant extraction | 50–60 |

| Chloroform | Further purification | 30–40 |

Purification Techniques

Silica Gel Chromatography

Crude extracts are fractionated via vacuum liquid column chromatography (VLCC) using silica gel (230–400 mesh). Gradient elution with chloroform-methanol mixtures (10:1 to 1:1 v/v) separates this compound from contaminants. Fractions are monitored by thin-layer chromatography (TLC; Rf = 0.5 in chloroform-methanol 9:1).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (70% methanol, 30% water, 0.1% trifluoroacetic acid). This compound elutes at 12–14 minutes, with purity >95% confirmed by UV detection at 280 nm.

Table 3: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 70% MeOH, 30% H2O, 0.1% TFA | 1 mL/min | 12–14 min |

Structural Elucidation and Quality Control

Spectroscopic Analysis

This compound’s structure was resolved using a combination of UV, IR, NMR, and mass spectrometry. Key features include:

Stability Considerations

This compound is sensitive to epimerization under acidic or basic conditions. Storage at −20°C in methanol ensures stability, with degradation <5% over six months.

Q & A

Q. What are the key structural features of Janthinocin A, and how do they influence its biological activity?

this compound is a cyclic peptide antibiotic containing a β-hydroxytryptophan residue. Its biological activity, particularly antimicrobial properties, is attributed to the acid-catalyzed dehydration of the β-hydroxytryptophan moiety, which generates a conjugated dehydrotryptophan (Z-configuration) in derivatives like Janthinocin C. Structural elucidation relies on NMR spectroscopy and X-ray crystallography to confirm stereochemistry and intramolecular interactions critical for bioactivity .

Q. What synthetic methodologies are commonly used to produce this compound in laboratory settings?

The synthesis typically involves ε-hydroxytryptophan building blocks, which undergo acid-catalyzed dehydration under mild aqueous acidic conditions (pH <5.5). Key steps include:

- Enzymatic oxidation of tryptophan to ε-hydroxytryptophan at high pH .

- Acid-mediated elimination of the hydroxyl group to form dehydrotryptophan derivatives .

- Cyclization via peptide bond formation. Protocols must specify reaction conditions (pH, temperature, catalysts) and purification methods (HPLC, column chromatography) to ensure reproducibility .

Q. Which analytical techniques are essential for confirming the purity and structure of synthesized this compound?

- NMR Spectroscopy : Assigns proton and carbon environments, confirming stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% required for biological assays).

- X-ray Crystallography : Resolves 3D conformation for structure-activity studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the acid-catalyzed dehydration of ε-hydroxytryptophan in this compound synthesis?

Contradictions in reported yields (e.g., 60–85%) arise from variations in pH control and catalytic systems. Methodological recommendations include:

- pH Optimization : Maintain pH 4.5–5.0 to balance dehydration efficiency and side reactions.

- Catalyst Screening : Test organic acids (e.g., acetic acid) versus mineral acids (e.g., HCl) for selectivity.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .

- Purification Protocols : Employ reverse-phase HPLC with gradient elution to isolate target compounds from oligomeric byproducts .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?

Q. How do variable pH conditions influence enzymatic oxidation pathways in this compound biosynthesis?

At pH >7.0, tryptophan side-chain oxidase predominantly generates ε-hydroxytryptophan, while acidic conditions (pH <5.5) favor dehydration to dehydrotryptophan. Researchers must:

- Control Buffer Systems : Use phosphate or acetate buffers to stabilize pH during enzymatic reactions.

- Monitor Intermediate Stability : Isolate ε-hydroxytryptophan intermediates under inert atmospheres to prevent premature dehydration.

- Link to Bioactivity : Compare antimicrobial efficacy of this compound (hydroxylated) vs. Janthinocin C (dehydrated) to clarify pH-dependent mechanisms .

Methodological Considerations

- Reproducibility : Document all synthetic steps, including catalyst batches and solvent grades, in supplementary materials .

- Data Transparency : Publish raw spectral data (NMR, HRMS) and crystallographic coordinates in open-access repositories.

- Controlled Variables : In bioassays, standardize inoculum size, growth media, and incubation times to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。